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An In-depth Technical Guide to Quercetin 3-O-
(6''-acetyl-glucoside)
For Researchers, Scientists, and Drug Development Professionals

Abstract
Quercetin 3-O-(6''-acetyl-glucoside) is a naturally occurring flavonoid glycoside, a derivative

of the widely studied flavonol, quercetin. This acetylated form of quercetin glucoside has

garnered significant scientific interest due to its distinct physicochemical properties and diverse

pharmacological activities. The presence of the acetyl group on the glucose moiety can

influence its bioavailability and stability, potentially enhancing its therapeutic effects. This

technical guide provides a comprehensive overview of the physical and chemical properties of

Quercetin 3-O-(6''-acetyl-glucoside), detailed experimental protocols for its analysis, and

insights into its biological activities and associated signaling pathways. All quantitative data is

presented in structured tables for ease of reference, and key experimental workflows and

signaling pathways are visualized using Graphviz diagrams.

Physicochemical Properties
Quercetin 3-O-(6''-acetyl-glucoside) is classified as a flavonoid-3-O-glycoside.[1][2] It

consists of a quercetin aglycone linked to an acetylated glucose molecule at the C3 position.[1]
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This structural modification impacts its physical and chemical characteristics.

General Properties
Property Value Source(s)

IUPAC Name

3-[(6-O-acetyl-β-D-

glucopyranosyl)oxy]-2-(3,4-

dihydroxyphenyl)-5,7-

dihydroxy-4H-1-benzopyran-4-

one

[1]

Synonyms
Quercetin-3-O-(6''-O-acetyl)-

beta-D-glucopyranoside
[3]

CAS Number 54542-51-7 [4]

Chemical Formula C₂₃H₂₂O₁₃ [5]

Molecular Weight 506.413 g/mol [5]

Appearance Yellow Powder [6]

Purity (HPLC) ≥85% [4]

Solubility
While specific quantitative solubility data for Quercetin 3-O-(6''-acetyl-glucoside) is not

readily available in the literature, general solubility information for similar flavonoid glycosides

suggests the following:
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Solvent Solubility Source(s)

Dimethyl Sulfoxide (DMSO) Soluble [6]

Methanol Soluble [6]

Ethanol Soluble [6]

Water Sparingly soluble [7]

Ethyl Acetate Insoluble [6]

Chloroform Insoluble [6]

Note: The glycosidic and acetyl moieties are expected to slightly increase water solubility

compared to the aglycone, quercetin.

Spectral Data
Flavonols like Quercetin 3-O-(6''-acetyl-glucoside) typically exhibit two main absorption

bands in the UV-Vis spectrum.[1]

Band
Wavelength Range
(nm)

Associated
Structural Feature

Source(s)

Band I 320–385
B-ring cinnamoyl

system
[1]

Band II 250–285 A-ring benzoyl system [1]

Specific maximal absorption wavelengths (λmax) have been reported at 254, 297, and 353 nm.

[8]

The IR spectrum provides information about the functional groups present in the molecule.
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Wavenumber
(cm⁻¹)

Functional Group
Structural
Component

Source(s)

~3400 (broad) O-H stretching
Phenolic and sugar

hydroxyl groups
[1]

~1725-1740 C=O stretching
Ester carbonyl of the

acetyl group
[1][9]

~1655 C=O stretching
C4-carbonyl of the

flavonoid C-ring
[10]

~1600 C=C stretching Aromatic rings [1]

Detailed ¹H and ¹³C NMR data for Quercetin 3-O-(6''-acetyl-glucoside) is not fully

documented in easily accessible literature. However, based on the spectra of similar

compounds like quercetin-3-O-β-D-glucopyranoside, the following characteristic signals can be

expected. The presence of the acetyl group would cause a downfield shift in the signals of the

adjacent protons and carbons of the glucose moiety, particularly at the 6''-position.[1]

¹H NMR (Expected Signals):

Aromatic protons of the quercetin A and B rings.

Anomeric proton of the glucose unit (indicative of the β-glycosidic linkage).

Protons of the glucose moiety, with H-6'' protons shifted downfield.

A singlet corresponding to the methyl protons of the acetyl group.

¹³C NMR (Expected Signals):

Carbons of the quercetin backbone.

Carbons of the glucose unit.

Carbonyl and methyl carbons of the acetyl group.

Mass spectrometry data reveals a pseudomolecular ion [M-H]⁻ at m/z 505.[8]
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Experimental Protocols
Extraction and Isolation from Plant Material
Quercetin 3-O-(6''-acetyl-glucoside) can be extracted from various plant sources, including

Solidago canadensis (Canadian goldenrod) and Artemisia species.[1]

Protocol: Maceration and Recrystallization[11]

Maceration: 200 grams of dried and powdered plant material (e.g., leaves) are macerated

with ethanol for 5 days at room temperature.

Concentration: The resulting extract is filtered and concentrated under reduced pressure

using a rotary evaporator.

Purification: The crude extract is dissolved in hot water and filtered. The filtrate is then

subjected to liquid-liquid partitioning with n-hexane and chloroform to remove nonpolar

compounds.

Crystallization: The aqueous phase is allowed to stand for several days to facilitate

crystallization. The formed crystals are then collected and recrystallized from a mixture of

methanol and ethyl acetate.

Final Purification: The crystals are further purified by repeated recrystallization with ethanol

to yield the pure compound.

High-Performance Liquid Chromatography (HPLC)
Analysis
HPLC coupled with a Diode Array Detector (DAD) is a standard method for the identification

and quantification of Quercetin 3-O-(6''-acetyl-glucoside).[1]

Protocol: Reversed-Phase HPLC-DAD[12]

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient elution is typically used, consisting of:
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Solvent A: Water with an acidic modifier (e.g., 0.1% formic acid or 1.5% acetic acid).

Solvent B: Acetonitrile or methanol.

Gradient Program: A typical gradient might start with a low percentage of Solvent B, which is

gradually increased over time to elute compounds with increasing hydrophobicity.

Flow Rate: 1.0 mL/min.

Detection: Diode Array Detector monitoring at multiple wavelengths, including the

characteristic λmax of flavonols (e.g., 254 nm and 354 nm).

Identification: The compound is identified by comparing its retention time and UV-Vis

spectrum with that of a pure standard.

Antioxidant Activity Assays
The antioxidant potential of Quercetin 3-O-(6''-acetyl-glucoside) can be evaluated using

various in vitro assays.

Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay[13]

A stock solution of the compound is prepared in a suitable solvent (e.g., methanol).

A fresh solution of DPPH radical in methanol (e.g., 0.1 mM) is prepared.

Different concentrations of the sample solution are mixed with the DPPH solution in a 96-well

plate.

The mixture is incubated in the dark at room temperature for 30 minutes.

The absorbance is measured at 517 nm using a microplate reader.

The percentage of radical scavenging activity is calculated using the formula: % Inhibition =

[(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the

DPPH solution without the sample, and Abs_sample is the absorbance of the reaction

mixture.
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The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH

radicals) is determined from a dose-response curve.

Biological Activities and Signaling Pathways
Quercetin 3-O-(6''-acetyl-glucoside) exhibits a range of biological activities, including

antioxidant, anti-inflammatory, and enzyme inhibitory effects.[1]

Antioxidant and Anti-inflammatory Activity
Like its parent compound, quercetin, this glycoside is a potent antioxidant. It can neutralize

reactive oxygen species (ROS) and enhance the levels of endogenous antioxidants such as

glutathione (GSH).[1] Its anti-inflammatory properties are linked to the downregulation of pro-

inflammatory markers.[1] This is often mediated through the inhibition of key signaling

pathways like NF-κB and MAPKs.[9][14]

Enzyme Inhibition
This compound has been shown to be a moderate inhibitor of α-glucosidase and α-amylase,

enzymes involved in carbohydrate digestion, suggesting a potential role in managing blood

glucose levels.[1]

Visualizations
Experimental Workflow: Extraction and Analysis
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Caption: Workflow for extraction and analysis.
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Signaling Pathway: Anti-inflammatory Action
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Caption: Inhibition of inflammatory pathways.

Biosynthesis Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.benchchem.com/product/b190379?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190379?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quercetin Aglycone

Quercetin 3-O-glucoside

UDP-Glucose

Glycosyltransferase

Quercetin 3-O-(6''-acetyl-glucoside)

Acetyl-CoA

Acyltransferase
(SCPL)

Click to download full resolution via product page

Caption: Biosynthesis of the target compound.

Conclusion
Quercetin 3-O-(6''-acetyl-glucoside) is a promising natural compound with a range of

interesting biological activities. Its physicochemical properties, influenced by the acetylated

glycoside moiety, distinguish it from other quercetin derivatives. The experimental protocols

outlined in this guide provide a framework for its extraction, identification, and functional

characterization. Further research is warranted to fully elucidate its mechanisms of action and

to explore its potential applications in the development of novel therapeutic agents. The

provided visualizations of experimental workflows and signaling pathways offer a clear and

concise summary of the current understanding of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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